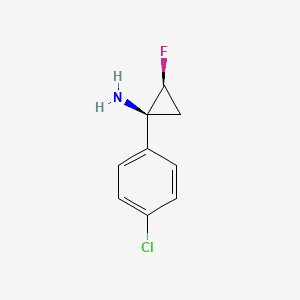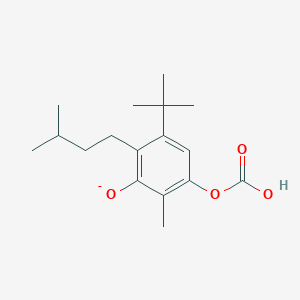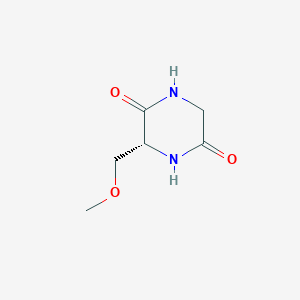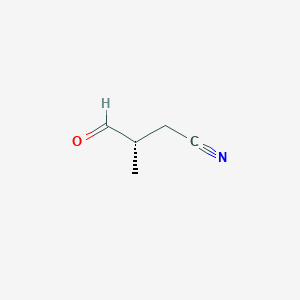![molecular formula C19H11FO3 B12532064 2-(4-Fluorophenyl)-6-hydroxy-4H-naphtho[1,2-b]pyran-4-one CAS No. 652138-40-4](/img/structure/B12532064.png)
2-(4-Fluorophenyl)-6-hydroxy-4H-naphtho[1,2-b]pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluorophenyl)-6-hydroxy-4H-naphtho[1,2-b]pyran-4-one is a synthetic organic compound belonging to the class of naphthopyrans This compound is characterized by the presence of a fluorophenyl group and a hydroxyl group attached to a naphthopyran core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-6-hydroxy-4H-naphtho[1,2-b]pyran-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with 2-hydroxy-1,4-naphthoquinone under basic conditions, followed by cyclization to form the naphthopyran core. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and reduce reaction times . Additionally, the use of continuous flow reactors can improve scalability and efficiency in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Fluorophenyl)-6-hydroxy-4H-naphtho[1,2-b]pyran-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The naphthopyran core can be reduced to form dihydro derivatives.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).
Major Products
Oxidation: Formation of 2-(4-Fluorophenyl)-6-oxo-4H-naphtho[1,2-b]pyran-4-one.
Reduction: Formation of 2-(4-Fluorophenyl)-6-hydroxy-4H-dihydronaphtho[1,2-b]pyran-4-one.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antiproliferative and anticancer activities.
Industry: Utilized in the development of photochromic materials and dyes.
Wirkmechanismus
The mechanism of action of 2-(4-Fluorophenyl)-6-hydroxy-4H-naphtho[1,2-b]pyran-4-one involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity is mediated through the inhibition of cancer cell proliferation and induction of apoptosis . The compound may interact with protein kinases and other cellular proteins, leading to the disruption of cell signaling pathways and ultimately causing cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzopyran-4-one derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Isoxazole hybrids: These compounds combine the naphthopyran core with an isoxazole moiety, enhancing their biological properties.
Uniqueness
2-(4-Fluorophenyl)-6-hydroxy-4H-naphtho[1,2-b]pyran-4-one is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability. The hydroxyl group also contributes to its reactivity and potential for further functionalization.
Eigenschaften
CAS-Nummer |
652138-40-4 |
|---|---|
Molekularformel |
C19H11FO3 |
Molekulargewicht |
306.3 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-6-hydroxybenzo[h]chromen-4-one |
InChI |
InChI=1S/C19H11FO3/c20-12-7-5-11(6-8-12)18-10-17(22)15-9-16(21)13-3-1-2-4-14(13)19(15)23-18/h1-10,21H |
InChI-Schlüssel |
WLGHIXFAVGTVAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC3=C2OC(=CC3=O)C4=CC=C(C=C4)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Amino({2-[(E)-(hydrazinylmethylidene)amino]ethyl}sulfanyl)acetic acid](/img/structure/B12532025.png)


![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-thienyl)-](/img/structure/B12532032.png)
![9-[(3,5-Di-tert-butylphenyl)ethynyl]-10-iodoanthracene](/img/structure/B12532036.png)





